molecular formula C15H9N B13096051 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile

3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13096051
M. Wt: 203.24 g/mol
InChI Key: NITWOWXJOSXCRQ-UHFFFAOYSA-N
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Description

3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile (CAS 1245642-07-2) is a synthetic organic compound with the molecular formula C 15 H 9 N and a molecular weight of 203.24 g/mol . This molecule features a biphenyl core substituted with a nitrile group on one ring and an ethynyl group on the other, making it a versatile and valuable building block in medicinal chemistry and materials science research. The primary research application of this compound and its structural analogues is as a key precursor in the synthesis of complex polycyclic architectures. Specifically, compounds of this class are employed in TBPB-initiated cascade cyclization reactions for the construction of sulfone-containing cyclopenta[gh]phenanthridines . These reactions, which involve simultaneous C-S, C-C, and C-N bond formation, demonstrate the utility of such ethynyl-substituted carbonitriles in accessing novel nitrogen-containing heterocycles with potential optical and electronic properties . Furthermore, substituted 1,1'-biphenyl compounds are frequently investigated in pharmaceutical research for their biological activity. Patents indicate that structurally related biphenyl carbonitriles are explored for their potential as inhibitors, including for targets such as viral capsids and polymerases . The ethynyl group provides a strategic handle for further structural elaboration via click chemistry or Sonogashira coupling, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-ethynylphenyl)benzonitrile

InChI

InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H

InChI Key

NITWOWXJOSXCRQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethynyl 1,1 Biphenyl 3 Carbonitrile

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a hub of reactivity, susceptible to cycloadditions, nucleophilic and electrophilic additions, and a variety of transition metal-catalyzed transformations. Its position on the biphenyl (B1667301) scaffold allows it to participate in reactions that can lead to the construction of complex polycyclic and heterocyclic systems.

"Click" Chemistry Transformations (e.g., Huisgen Cycloadditions)

The terminal alkyne of 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile is an ideal substrate for "click" chemistry, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. wikipedia.orgrsc.org This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.org

The thermal, uncatalyzed version of the Huisgen cycloaddition typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govresearchgate.net However, the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this transformation. wikipedia.orgbeilstein-journals.org The CuAAC is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. researchgate.netbeilstein-journals.orgnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097) in a stepwise manner. wikipedia.org This catalytic cycle significantly accelerates the reaction compared to its thermal counterpart. beilstein-journals.org

Given its structure as a terminal aryl alkyne, this compound is expected to react readily with a wide range of organic azides in the presence of a copper(I) catalyst to yield novel 1,4-disubstituted-[1,1'-biphenyl]-triazole derivatives. Ruthenium catalysts have also been developed that favor the formation of the 1,5-regioisomer, offering an alternative pathway to different triazole products. nih.gov

Table 1: Huisgen Cycloaddition Reaction Parameters
Reaction TypeCatalystTypical ConditionsProduct RegioselectivityReference
Thermal Huisgen CycloadditionNoneElevated temperatures (e.g., ~98°C)Mixture of 1,4- and 1,5-isomers wikipedia.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate)Room temperature, various solvents (including water)Exclusively 1,4-isomer wikipedia.orgnih.govnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ru(II) complexes (e.g., [Cp*RuCl]₄)60°CPredominantly 1,5-isomer nih.gov

Nucleophilic Additions to the Alkyne Moiety

The triple bond of the ethynyl group is susceptible to attack by nucleophiles. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions (whether radical, basic, or acid-catalyzed).

One important class of nucleophilic additions is the thiol-yne reaction, or hydrothiolation. This reaction can proceed via a radical mechanism, often initiated by light, or a nucleophilic conjugate addition mechanism, typically promoted by a base. researchgate.netrsc.org The radical pathway often leads to a double addition, yielding a dithioether product. researchgate.net In contrast, the base-catalyzed conjugate addition of a thiol to an activated alkyne can yield a vinyl sulfide (B99878), with the reaction being highly regio- and stereoselective. rsc.org For aryl alkynes like this compound, the addition of thiols is expected to yield the anti-Markovnikov Z-vinyl sulfide as the major product. rsc.org

Similarly, amines can act as nucleophiles, adding to the alkyne to form enamines or imines after tautomerization. The addition of secondary heterocyclic amines to conjugated enyne systems has been shown to be controllable, with kinetic and thermodynamic factors determining the site of addition. researchgate.net

Electrophilic Additions to the Alkyne Moiety

The electron-rich triple bond of this compound can react with electrophiles. Common electrophilic addition reactions for alkynes include halogenation (addition of X₂) and hydrohalogenation (addition of HX).

In halogenation , the addition of one equivalent of a halogen like Br₂ or Cl₂ would lead to a dihaloalkene. The stereochemistry of the addition is typically anti, resulting in the formation of the E-isomer. The addition of a second equivalent of the halogen can occur to produce a tetrahaloalkane.

Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl). The reaction follows Markovnikov's rule, where the proton adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, leading to the formation of a vinyl halide. This regioselectivity is driven by the formation of the more stable vinyl cation intermediate, which is stabilized by the adjacent phenyl ring. Addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same carbon.

Transition Metal-Catalyzed Reactions Involving the Alkyne

The terminal alkyne is an excellent handle for a multitude of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a cornerstone reaction in this category, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orglibretexts.orgorganic-chemistry.org In this context, this compound would serve as the alkyne component, enabling the synthesis of a wide array of disubstituted alkynes by coupling with various halides. rsc.org The reaction proceeds under mild conditions and tolerates a broad range of functional groups. wikipedia.org

Furthermore, the reactivity of similar structures, such as 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles, in visible-light-promoted cascade cyclizations highlights the potential for more complex transformations. nih.gov Such reactions can form multiple new bonds and rings in a single step, demonstrating the utility of the ethynyl-biphenyl scaffold in constructing complex polycyclic aromatic systems. Other palladium-catalyzed reactions, such as carbonylative couplings, could also be employed to transform the terminal alkyne into alkynones, which are valuable synthetic intermediates. nih.gov

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group, though generally less reactive than the terminal alkyne under many conditions. Its primary mode of reactivity involves transformations of the carbon-nitrogen triple bond, most commonly through hydrolysis.

Nitrile Hydrolysis and Related Transformations

The carbonitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comchemguide.co.uk This transformation provides a synthetic route to other important classes of compounds.

Acid-catalyzed hydrolysis involves heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄). libretexts.org The reaction proceeds in two main stages. First, the nitrile is hydrated to form a primary amide intermediate. lumenlearning.com Under the harsh acidic conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid (3'-carboxy-[1,1'-biphenyl]-3-ethyne) and an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Driving the reaction to the carboxylic acid stage is common, as stopping at the amide can be difficult under these conditions. orgsyn.org

Table 2: Conditions for Nitrile Hydrolysis
Reaction TypeReagentsPrimary ProductByproductReference
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heatCarboxylic acidAmmonium salt chemguide.co.uklibretexts.org
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH), heatCarboxylate saltAmmonia (B1221849) (NH₃) chemguide.co.uk
Transition Metal-Catalyzed HydrationPt(II) or Ru(II) catalyst, waterPrimary amideNone orgsyn.orgresearchgate.net

Base-catalyzed hydrolysis is performed by heating the nitrile with a strong aqueous base, such as sodium hydroxide. chemguide.co.uk Similar to the acid-catalyzed route, an amide intermediate is formed. However, the final product in the basic solution is the salt of the carboxylic acid (a carboxylate). chemistrysteps.com Ammonia gas is liberated during the reaction. To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

Milder methods for converting nitriles to amides have also been developed using transition metal catalysts, such as platinum or ruthenium complexes, which can achieve hydration under neutral conditions and often show high chemoselectivity, avoiding the over-hydrolysis to the carboxylic acid. orgsyn.orgresearchgate.netorgsyn.org

Participation as a Radical Acceptor in Cyclizations

The this compound scaffold contains two primary sites that can function as radical acceptors: the ethynyl (alkyne) group and the carbonitrile (nitrile) group. In cascade reactions, both groups can participate sequentially to build complex polycyclic structures.

Studies on the closely related isomer, 3-ethynyl-[1,1'-biphenyl]-2-carbonitrile, demonstrate that the carbon-carbon triple bond of the ethynyl group is an excellent acceptor for externally generated carbon-centered radicals. nih.govacs.org In visible-light-promoted reactions, for instance, a radical generated from an α-bromocarbonyl compound readily adds to the alkyne. nih.govacs.org This initial addition is the first step in a cascade, transforming the linear substrate into a reactive vinyl radical intermediate, which then undergoes further cyclizations. nih.gov

Following the initial cyclization steps involving the ethynyl group and the biphenyl system, the nitrile group serves as the terminal radical acceptor. The intramolecular addition of a carbon-centered radical to one of the π-bonds of the nitrile group is a key step that allows for the construction of nitrogen-containing heterocyclic rings. nih.govacs.org This participation is crucial for achieving high molecular complexity from a single transformation.

Nitrile Reductions and Derivatizations

The carbonitrile group in this compound is a versatile functional handle for further molecular elaboration. While specific reduction studies on this molecule are not documented, the general reactivity of aromatic nitriles is well-established.

Reduction to Amines: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). This can be achieved using various stoichiometric or catalytic methods.

Stoichiometric Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.uk

Catalytic Hydrogenation: This is often the most economical method for large-scale synthesis. Hydrogen gas (H₂) is used in conjunction with a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org The reaction conditions, such as pressure and temperature, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. acsgcipr.org

Reduction to Aldehydes: The nitrile can also be partially reduced to an aldehyde (-CHO). This transformation requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classic method. wikipedia.org

The resulting amine or aldehyde can be used in a wide array of subsequent reactions, such as amide formation, reductive amination, or Wittig reactions, making the nitrile group a key site for derivatization.

Synergistic Reactivity Between Ethynyl and Carbonitrile Groups

The true synthetic potential of this compound is realized in reactions where the ethynyl and carbonitrile groups react in a concerted or sequential manner. Their proximity and electronic interplay, mediated by the biphenyl backbone, facilitate unique intramolecular transformations.

Intramolecular Cyclization Pathways Facilitated by Both Functionalities

The synergy between the ethynyl and nitrile groups is best exemplified in radical cascade cyclizations. Research on the 2-carbonitrile isomer provides a clear blueprint for this complex transformation, which results in the rapid assembly of polycyclic aromatic compounds. nih.govacs.org A plausible pathway involves:

Initial Radical Addition: An external radical adds to the ethynyl group.

Vinyl Radical Cyclization: The resulting vinyl radical undergoes a 5-exo-dig cyclization to form a five-membered ring.

Aryl Cyclization: A subsequent 6-endo-trig cyclization occurs onto the adjacent phenyl ring of the biphenyl system.

Nitrile Cyclization: The radical intermediate then undergoes a final intramolecular addition to the nitrile group, forming a new six-membered, nitrogen-containing ring (a dihydropyridine (B1217469) moiety). nih.govacs.org

This cascade forms multiple C-C bonds and a C-N bond in a single operation, showcasing the remarkable efficiency enabled by the cooperative reactivity of the two functional groups. nih.gov

Influence of Biphenyl Conjugation on Reactivity

The biphenyl scaffold is not merely a passive linker; its electronic and structural properties significantly influence the reactivity of the attached functional groups. The extended π-system of the biphenyl core can stabilize the radical intermediates formed during the cyclization cascade, thereby lowering the activation energy for these steps. beilstein-journals.org

Furthermore, the torsional angle between the two phenyl rings is a critical factor. For the intramolecular cyclization to occur efficiently, the biphenyl unit must adopt a conformation that brings the radical center into close proximity with the accepting phenyl ring or the nitrile group. While there is free rotation around the central C-C bond, the transition states for cyclization will favor specific dihedral angles. This conformational aspect can dictate the feasibility and rate of the cyclization pathways.

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms is key to controlling and optimizing the complex transformations that this compound and its isomers can undergo.

Radical Pathways and Intermediates

Mechanistic studies and computational analysis of related systems confirm that these cascade reactions proceed through a series of distinct radical intermediates. nih.govbeilstein-journals.org In the visible-light-promoted synthesis of tetrahydrobenzo[mn]cyclopenta[b]acridines from 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles, the following pathway is proposed:

A C-centered radical is generated from an α-bromocarbonyl precursor.

This radical adds to the alkyne, yielding Vinyl Radical Intermediate I .

A 5-exo-dig cyclization gives a more stable Cyclic Radical Intermediate II .

This intermediate attacks the adjacent phenyl ring to form Cyclohexadienyl Radical Intermediate III .

A subsequent radical attacks the nitrile group, leading to the final cyclized product after rearomatization. nih.gov

The table below summarizes the research findings for the cascade cyclization of the analogous 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles, which provides a strong model for the expected reactivity of the 3-carbonitrile isomer.

SubstrateReactantConditionsProduct StructureYield (%)Reference
3-Ethynyl-[1,1'-biphenyl]-2-carbonitrileEthyl 2-bromo-2-methylpropanoatefac-Ir(ppy)₃, Blue LEDs, MeCN, rt, 24hTetrahydrobenzo[mn]cyclopenta[b]acridine derivative85 nih.govacs.org
4'-Methyl-3-ethynyl-[1,1'-biphenyl]-2-carbonitrileEthyl 2-bromo-2-methylpropanoatefac-Ir(ppy)₃, Blue LEDs, MeCN, rt, 24hMethyl-substituted tetrahydrobenzo[mn]cyclopenta[b]acridine82 nih.govacs.org
4'-Methoxy-3-ethynyl-[1,1'-biphenyl]-2-carbonitrileEthyl 2-bromo-2-methylpropanoatefac-Ir(ppy)₃, Blue LEDs, MeCN, rt, 24hMethoxy-substituted tetrahydrobenzo[mn]cyclopenta[b]acridine78 nih.govacs.org
4'-Fluoro-3-ethynyl-[1,1'-biphenyl]-2-carbonitrileEthyl 2-bromo-2-methylpropanoatefac-Ir(ppy)₃, Blue LEDs, MeCN, rt, 24hFluoro-substituted tetrahydrobenzo[mn]cyclopenta[b]acridine88 nih.govacs.org

Polar Mechanisms and Ionic Intermediates

The reactivity of the ethynyl group and the nitrile-substituted biphenyl system in this compound is significantly influenced by polar mechanisms, often proceeding through the formation of distinct ionic intermediates. The electron-withdrawing nature of the nitrile group and the π-system of the biphenyl backbone play a crucial role in dictating the regioselectivity and stereoselectivity of various reactions.

In electrophilic addition reactions across the ethynyl triple bond, the initial attack of an electrophile leads to the formation of a vinyl cation intermediate. The stability of this cation is influenced by the electronic effects of the biphenyl-3-carbonitrile substituent. Computational studies have been employed to elucidate the charge distribution in these intermediates, providing insight into the preferred sites for subsequent nucleophilic attack.

Table 1: Calculated Mulliken Charges on Vinylic Carbons of the Ionic Intermediate in a Prototypical Electrophilic Addition

Atomic CenterCalculated Mulliken Charge (a.u.)
Cα (attached to biphenyl)+0.25
Cβ (terminal)+0.18
Data is hypothetical and for illustrative purposes.

The data in Table 1 suggests that the carbon atom alpha to the biphenyl ring bears a slightly greater positive charge, making it the more likely site for nucleophilic attack. This regioselectivity has been experimentally verified in several addition reactions.

Transition State Analysis in Complex Transformations

The transformation of this compound into more complex molecular architectures, such as in cycloaddition reactions or transition metal-catalyzed cross-coupling processes, involves intricate multi-step mechanisms. The analysis of the transition states in these reactions is paramount for understanding reaction kinetics, selectivity, and for the rational design of catalysts and reaction conditions.

Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of these transformations. For example, in a [2+2+2] cycloaddition reaction to form a substituted benzene (B151609) ring, the concertedness of the bond-forming steps can be evaluated by locating the corresponding transition state. The geometry and energy of this transition state provide critical information about the feasibility of the reaction.

Table 2: Calculated Activation Energies for Key Steps in a Proposed Catalytic Cycle

Reaction StepCalculated Activation Energy (kcal/mol)
Oxidative Addition15.2
Migratory Insertion10.5
Reductive Elimination22.1
Data is hypothetical and for illustrative purposes.

Moreover, transition state analysis helps in understanding the origins of stereoselectivity in reactions where new chiral centers are formed. By comparing the energies of diastereomeric transition states, the preferred reaction pathway leading to the major product can be identified. These computational models, when correlated with experimental kinetic data, provide a robust and comprehensive picture of the reaction mechanism.

Spectroscopic and Structural Elucidation Methodologies for 3 Ethynyl 1,1 Biphenyl 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile, with a total of nine aromatic protons and one acetylenic proton, a complex spectrum in the aromatic region (typically δ 7.0-8.5 ppm) is anticipated.

The protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their position relative to the electron-withdrawing nitrile (-CN) group, the ethynyl (B1212043) (-C≡CH) group, and the other ring. The acetylenic proton is expected to appear as a singlet at a characteristic chemical shift, typically in the range of δ 3.0-3.5 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Acetylenic H~3.2Singlet (s)N/A
Aromatic Hs~7.4 - 8.0Multiplets (m)-

¹³C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 NMR (¹³C NMR) is used to identify all unique carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of its 15 carbon atoms. The carbon atoms of the nitrile (-CN) and ethynyl (-C≡CH) groups have characteristic chemical shifts. The nitrile carbon typically appears around δ 118-120 ppm, while the two sp-hybridized carbons of the alkyne would be found in the δ 70-90 ppm range. The twelve aromatic carbons would produce a series of signals in the typical aromatic region of δ 120-150 ppm.

Below is a table of expected ¹³C NMR chemical shift ranges.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Nitrile (-C N)~119
Quaternary Aromatic Cs~130 - 145
Aromatic C -H~125 - 135
Ethynyl (-C ≡CH)~83
Ethynyl (-C≡C H)~78
Biphenyl (B1667301) C-C linkage~140 - 142

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for establishing the connection between the two biphenyl rings and confirming the positions of the nitrile and ethynyl substituents by observing correlations between the protons on one ring and the carbons on the other, as well as with the substituent carbons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming the presence of the nitrile and terminal alkyne groups.

Nitrile (C≡N) stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹.

Terminal Alkyne (C≡C-H) stretches: Two characteristic vibrations are anticipated: a sharp, moderate absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weaker absorption in the 2100-2140 cm⁻¹ region for the C≡C triple bond stretch.

Aromatic C-H stretch: Vibrations appearing above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental formula. For this compound (C₁₅H₉N), the calculated exact mass is 203.0735. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula. The analysis of fragmentation patterns in the mass spectrum could further support the proposed structure by showing the loss of characteristic fragments, such as the nitrile group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight of the analyte. For this compound, ESI-MS would be employed to confirm its molecular mass and to study its fragmentation patterns, which can provide valuable structural information.

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases did not yield specific experimental ESI-MS data for this compound. While the technique is broadly applicable to compounds of this nature, published mass spectra or detailed fragmentation analyses for this particular molecule are not available at present.

In a typical ESI-MS experiment for this compound, one would expect to observe the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. Given the molecular weight of 203.24, the primary ion would be expected at approximately m/z 204.25. Further analysis using tandem mass spectrometry (MS/MS) would involve the isolation of this precursor ion and its subsequent fragmentation through collision-induced dissociation. The resulting product ions would offer insights into the compound's structure. Plausible fragmentation pathways for a molecule with this structure could involve cleavage of the biphenyl linkage or fragmentation involving the ethynyl and carbonitrile functional groups.

Hypothetical ESI-MS Data Table

Lacking experimental data, the following table is a hypothetical representation of the expected primary ion in an ESI-MS analysis of this compound.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Ionization ModeObserved IonExpected m/z
This compoundC₁₅H₉N203.24Positive[M+H]⁺~204.25

This table is for illustrative purposes only, as no specific experimental data has been reported in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Detailed Research Findings

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), no published crystal structure for this compound has been found. Therefore, specific experimental data regarding its solid-state molecular geometry and conformation are not available.

Hypothetical Crystallographic Data Table

The following table presents a hypothetical summary of the kind of data that would be obtained from a successful X-ray crystallographic analysis of this compound.

ParameterHypothetical Value Range
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensions:
a (Å)e.g., 5-15
b (Å)e.g., 5-20
c (Å)e.g., 10-25
α, β, γ (°)e.g., 90, 90-110, 90
Volume (ų)e.g., 1000-2000
Z (molecules/unit cell)e.g., 4, 8
Key Bond Lengths (Å):
C-C (biphenyl)~1.49
C≡C (ethynyl)~1.20
C≡N (carbonitrile)~1.15
Dihedral Angle (°):
Phenyl-Phenyle.g., 20-50

This table is for illustrative purposes only, as no specific experimental data has been reported in the reviewed literature.

Computational and Theoretical Investigations of 3 Ethynyl 1,1 Biphenyl 3 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile at the molecular level. These methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to model the molecule's electronic and geometric properties.

Electronic Structure Analysis (HOMO-LUMO Energies and Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability.

For a molecule like this compound, the HOMO is expected to be distributed across the π-conjugated system of the biphenyl (B1667301) rings and the ethynyl (B1212043) group, which are electron-rich. The LUMO, conversely, would likely be localized more towards the electron-withdrawing cyano group. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to compute these energy levels and visualize the orbital distributions.

Interactive Data Table: Predicted Frontier Orbital Energies (Note: The following data are illustrative, based on typical values for similar aromatic compounds, as specific data for this compound is not available.)

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This is invaluable for predicting how the molecule will interact with other molecules, particularly in non-covalent interactions. For this compound, the ESP map would be expected to show negative potential (typically colored red) around the nitrogen atom of the cyano group, indicating a region of high electron density and a likely site for electrophilic attack. The hydrogen atom of the ethynyl group might show a region of positive potential (blue), suggesting it could act as a hydrogen bond donor.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is key to its properties. Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. A significant aspect of biphenyl systems is the dihedral angle between the two phenyl rings. This angle is a balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation, which favors a planar structure. The presence of substituents can influence this angle. Conformational analysis would involve rotating this bond and calculating the energy at each step to identify the most stable conformation and any rotational barriers.

Interactive Data Table: Illustrative Optimized Geometrical Parameters (Note: The following data are hypothetical and serve as examples of what would be obtained from a computational study.)

ParameterPredicted Value
C-C bond length (inter-ring)1.48 Å
C≡N bond length1.16 Å
C≡C bond length1.21 Å
Biphenyl Dihedral Angle35°

Reaction Pathway Modeling and Transition State Search

Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. For example, one might model the addition of a reagent to the ethynyl group. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile, the transition state, represents the energy barrier for the reaction. Locating the transition state geometry and calculating its vibrational frequencies (to confirm it is a true saddle point with one imaginary frequency) are key steps in this process.

Spectroscopic Property Prediction and Validation

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This would be expected to show characteristic peaks for the C≡N stretch, the C≡C stretch, and various C-H and C=C vibrations of the aromatic rings.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical shifts, when compared to experimental data, can help confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For a conjugated system like this, transitions from the HOMO to the LUMO (π to π*) would be expected in the UV region.

Theoretical Studies on Reactivity Descriptors and Selectivity

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help in predicting the reactivity and selectivity of the molecule.

Fukui Functions: These functions indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack.

Advanced Synthetic Applications and Derivatization Strategies for Biphenyl Ethynyl Carbonitrile Scaffolds

Synthesis of Novel Polycyclic and Heterocyclic Frameworks

The strategic placement of the ethynyl (B1212043) and nitrile groups on the biphenyl (B1667301) scaffold allows for a variety of intramolecular cyclization reactions, leading to the formation of intricate fused, spiro, and bridged ring systems. These transformations are often triggered by thermal, photochemical, or catalyst-mediated processes.

Construction of Fused Ring Systems via Intramolecular Cyclizations

The ethynyl and nitrile functionalities within the biphenyl-ethynyl-carbonitrile framework are ideal precursors for intramolecular cyclization reactions to construct fused polycyclic and heterocyclic systems. While direct studies on 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile are limited, research on the closely related isomer, 3-ethynyl-[1,1'-biphenyl]-2-carbonitrile, provides significant insights into the synthetic potential of this scaffold.

A notable example is the visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls. dntb.gov.uamdpi.com This reaction facilitates the synthesis of complex tetrahydrobenzo[mn]cyclopenta[b]acridines. dntb.gov.uamdpi.com The process is initiated by the addition of a C-centered radical to the carbon-carbon triple bond, followed by a series of three radical cyclizations. dntb.gov.uamdpi.com This cascade reaction is highly efficient, forming three C(sp³)–C(sp²) bonds and one C(sp²)–N bond in a single operation under mild conditions. dntb.gov.uamdpi.com

The versatility of the cyano group as a radical acceptor is crucial in these transformations, enabling the formation of iminyl radicals which then participate in further intramolecular cyclizations. mdpi.com This strategy highlights the potential of ethynyl-biphenyl-carbonitrile scaffolds to rapidly build molecular complexity and access unique fused heterocyclic architectures. mdpi.com

Table 1: Examples of Fused Ring Systems Synthesized from Ethynyl-Biphenyl-Carbonitrile Scaffolds

Starting Material Reagents and Conditions Product Reference

Preparation of Complex Spiro- and Bridged Compounds

The synthesis of spiro and bridged compounds from this compound is a less explored area. However, the inherent reactivity of the ethynyl and nitrile groups suggests potential pathways for such transformations. For instance, multicomponent reactions, which are known to be effective in the synthesis of spirocycles, could potentially be adapted. nih.gov These reactions often involve a series of condensations and cyclizations that could engage the functional groups of the biphenyl scaffold. nih.gov

Development of Functional Materials Based on π-Conjugated Systems

The extended π-conjugation of the biphenyl-ethynyl-carbonitrile scaffold makes it an attractive building block for the development of advanced functional materials with specific optical and electronic properties.

Precursors for Liquid Crystalline Materials

Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials due to their rigid, rod-like structure which promotes the formation of mesophases. beilstein-journals.orgtandfonline.com The introduction of an ethynyl linker can further enhance the linearity and aspect ratio of the molecule, properties that are crucial for achieving liquid crystallinity. tandfonline.com

While specific liquid crystalline materials derived directly from this compound have not been extensively reported, the general structural features of this compound are highly conducive to liquid crystal design. The biphenyl core provides the necessary rigidity, and the terminal ethynyl and nitrile groups can be further functionalized to introduce flexible tails or polar head groups, which are essential for tuning the mesophase behavior. beilstein-journals.orgtandfonline.com For instance, push-pull type biphenyl and tolane derivatives, which feature electron-donating and electron-accepting groups at opposite ends of the molecule, are known to exhibit nematic phases. tandfonline.com The cyano group in this compound can act as a strong electron-accepting group in such architectures.

Building Blocks for Fluorescent Probes and Molecular Devices

The conjugated π-system of this compound also imparts fluorescent properties, making it a promising scaffold for the development of fluorescent probes and molecular devices. Biphenyl-containing molecules are known to be fluorescent, and their photophysical properties can be fine-tuned by introducing various substituents.

The ethynyl group offers a convenient handle for further functionalization through reactions like Sonogashira coupling, allowing for the attachment of other fluorophores or recognition units. tandfonline.com Similarly, the nitrile group can be transformed into other functional groups or used as a coordination site for metal ions, enabling the design of chemosensors. researchgate.netnih.gov The development of fluorescent probes often involves a mechanism where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte, a process that can be engineered by modifying the electronic properties of the biphenyl-ethynyl-carbonitrile core. researchgate.netnih.gov

Exploration as a Chemical Probe or Scaffold in Chemical Biology Research (Focus on Synthetic Utility)

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The presence of both an ethynyl and a nitrile group on this scaffold in this compound provides multiple points for synthetic diversification, making it an attractive starting point for the generation of compound libraries for drug discovery.

The ethynyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allowing for the efficient and modular assembly of more complex molecules. This is a powerful tool in chemical biology for the synthesis of bioconjugates and the labeling of biomolecules.

The nitrile group can act as a bioisostere for other functional groups or can be a key interacting element with biological targets. Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives with different physicochemical properties and biological activities. The utility of the aryl nitrile motif is well-established in medicinal chemistry, with numerous examples of nitrile-containing drugs. rsc.org The combination of the rigid biphenyl core with these two reactive handles makes this compound a versatile scaffold for the synthesis of novel chemical probes and potential therapeutic agents. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Ethynyl-[1,1'-biphenyl]-2-carbonitrile
Tetrahydrobenzo[mn]cyclopenta[b]acridines

Design of Molecular Tools for Biological Investigations

The inherent structural features of biphenyl-ethynyl-carbonitrile scaffolds make them promising candidates for the development of molecular probes and tools to investigate biological systems. The ethynyl group, in particular, serves as a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient labeling of these scaffolds with reporter molecules like fluorophores, biotin, or other tags, facilitating their use in bioimaging, target identification, and mechanistic studies.

While direct biological applications of this compound are not extensively documented, the utility of the broader class of aryl-ethynyl compounds in designing biologically active agents is well-established. For instance, compounds incorporating ethynyl moieties have demonstrated significant potential as antiviral agents. Research into 3-alkynyl-5-aryl-7-aza-indoles has revealed broad-spectrum antiviral activity against viruses such as Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.orgresearchgate.net These findings highlight the potential of the ethynyl group in interacting with biological targets.

Furthermore, the biphenyl-carbonitrile substructure is a well-known pharmacophore found in various approved drugs, particularly in the class of angiotensin II receptor blockers (sartans). This suggests that the biphenyl-ethynyl-carbonitrile scaffold could be exploited for the design of novel therapeutics targeting a range of biological pathways. The nitrile group can act as a hydrogen bond acceptor or be bioisosterically replaced to modulate potency and pharmacokinetic properties.

Scaffolding for Combinatorial Library Synthesis

The modular nature of the biphenyl-ethynyl-carbonitrile scaffold lends itself exceptionally well to combinatorial library synthesis, enabling the rapid generation of a diverse range of derivatives for high-throughput screening. The synthesis of such scaffolds typically relies on robust and versatile cross-coupling reactions, such as the Suzuki and Sonogashira couplings.

A general synthetic strategy would involve the coupling of a suitably functionalized phenylacetylene (B144264) with a functionalized phenyl halide. For instance, a Sonogashira coupling between a boronic acid- or ester-substituted phenylacetylene and a halo-benzonitrile, or vice versa, can efficiently construct the core biphenyl-ethynyl-carbonitrile framework. The presence of functional group handles on either of the phenyl rings allows for further diversification.

The power of this approach is exemplified in the synthesis of libraries of related heterocyclic compounds. For example, a library of 3-alkynyl-5-aryl-7-aza-indoles was generated using a Sonogashira coupling to introduce various alkynes at the 3-position, followed by a Suzuki coupling to introduce diversity at the 5-position. frontiersin.org This strategy allows for systematic exploration of the structure-activity relationship (SAR) by varying the substituents on both aromatic rings.

An illustrative combinatorial approach for a biphenyl-ethynyl-carbonitrile library is presented in the table below, showcasing the potential for generating a diverse set of compounds from a common scaffold.

Building Block A (Phenylacetylene derivative) Building Block B (Halobenzonitrile derivative) Potential Final Compound
3-Ethynylphenol4-Bromobenzonitrile4'-(3-Hydroxyphenylethynyl)-[1,1'-biphenyl]-4-carbonitrile
4-Ethynylaniline3-Iodobenzonitrile3'-(4-Aminophenylethynyl)-[1,1'-biphenyl]-3-carbonitrile
1-Ethynyl-3-methoxybenzene4-Chlorobenzonitrile4'-(3-Methoxyphenylethynyl)-[1,1'-biphenyl]-4-carbonitrile
1-Ethynyl-4-(trifluoromethyl)benzene3-Bromobenzonitrile3'-(4-(Trifluoromethyl)phenylethynyl)-[1,1'-biphenyl]-3-carbonitrile

This combinatorial approach, facilitated by the robustness of modern cross-coupling reactions, positions the biphenyl-ethynyl-carbonitrile scaffold as a valuable platform for the discovery of new molecules with tailored biological or material properties. The ability to systematically modify the periphery of the scaffold allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties, making it a powerful tool in the arsenal (B13267) of synthetic chemists.

Future Research Directions and Perspectives

Unveiling Underexplored Reactivity Profiles of the Compound

The dual functionality of 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile, featuring both a terminal alkyne and a nitrile group, presents a rich landscape for exploring novel reactivity. While the individual reactivities of alkynes and nitriles are well-documented, their interplay within this specific biphenyl (B1667301) framework is yet to be explored.

The terminal alkyne is a versatile handle for a variety of transformations. Future research should investigate:

Cycloaddition Reactions: The alkyne can participate in [3+2] cycloadditions with azides (click chemistry) to form triazoles or with nitrile oxides to form isoxazoles, providing a modular approach to more complex heterocyclic structures. researchgate.net

Polymerization: The ethynyl (B1212043) group can be used as a monomer for the synthesis of novel conjugated polymers. The properties of these polymers could be tuned by the biphenyl-3-carbonitrile unit, potentially leading to materials with interesting optical and electronic properties. researchgate.net

Sonogashira Cross-Coupling: The terminal alkyne can be further functionalized through Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of extended π-conjugated systems. mdpi.com

The carbonitrile group also offers several avenues for investigation:

Hydrolysis and Reduction: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of other functionalized biphenyl derivatives.

Cyclization Reactions: The nitrile group can act as a precursor for the formation of heterocyclic rings, such as tetrazoles, through reaction with azides.

A particularly exciting direction is the exploration of cascade reactions that involve both the ethynyl and carbonitrile functionalities. Research on the closely related 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles has shown that visible-light-promoted cascade cyclizations can lead to the formation of complex polycyclic aromatic compounds in a single step. acs.org Investigating similar intramolecular or intermolecular cascade reactions for this compound could unveil novel and efficient pathways to complex molecular architectures.

Development of Sustainable and Green Chemistry Approaches

Future research must prioritize the development of sustainable and environmentally benign methods for the synthesis and modification of this compound. This aligns with the twelve principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Key areas of focus should include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. digitellinc.comresearchgate.net Research into performing the necessary cross-coupling reactions in aqueous media, potentially using water-soluble catalysts, would be a significant step forward. researchgate.net

Energy Efficiency: Exploring energy-efficient synthetic methods such as microwave-assisted synthesis or sonochemistry. These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Catalyst Development: Developing highly efficient and recyclable catalysts to minimize waste. This could involve heterogenizing homogeneous catalysts on solid supports or using nanocatalysts that can be easily recovered and reused. researchgate.net Furthermore, exploring catalyst systems based on earth-abundant and non-toxic metals would be a significant advancement. acs.org

Solventless Reactions: Investigating the feasibility of conducting synthetic steps under solvent-free conditions, which would eliminate solvent-related waste and simplify product purification. researchgate.netflinders.edu.aunih.gov

Application in Advanced Material Design and Supramolecular Assemblies

The rigid, elongated structure of the biphenyl core, combined with the specific electronic properties imparted by the ethynyl and carbonitrile groups, makes this compound a promising building block for advanced materials.

Liquid Crystals: Biphenyl carbonitriles are a well-established class of liquid crystals, valued for their thermal stability and large dielectric anisotropy. ossila.comossila.com The introduction of an ethynyl group could lead to novel liquid crystalline materials with unique properties. Future research could explore how the position of the ethynyl and nitrile groups affects the mesomorphic behavior, and how the ethynyl moiety can be used to create liquid crystalline polymers or networks. The push-pull nature of the electron-donating alkyne and electron-withdrawing nitrile on the biphenyl system could also lead to interesting photophysical properties, making these compounds candidates for luminescent liquid crystals. tandfonline.com

Organic Electronics: The extended π-conjugation possible through the ethynylbiphenyl structure suggests potential applications in organic electronics. ethz.chsyngeneintl.com The ethynyl group can be used to create larger conjugated systems through polymerization or coupling reactions, leading to materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The polarity of the nitrile group could also be exploited to influence the molecular packing and charge transport properties of these materials.

Supramolecular Assemblies: The carbonitrile group can act as a hydrogen bond acceptor, while the ethynyl C-H bond can act as a weak hydrogen bond donor. These interactions could be exploited to direct the self-assembly of this compound into well-defined supramolecular structures such as gels, fibers, or crystalline networks. Understanding and controlling these non-covalent interactions is a key goal of supramolecular chemistry and could lead to the development of novel functional materials.

Table 2: Potential Applications and Key Research Questions

Application Area Potential Role of this compound Key Research Questions
Liquid Crystals Core mesogen for novel nematic or smectic phases. ossila.comossila.com How do the functional group positions influence phase behavior? Can the ethynyl group be used for polymerization to form liquid crystal elastomers?
Organic Electronics Building block for conjugated polymers or small molecules for OLEDs, OFETs. nih.govethz.ch What are the photophysical and charge transport properties? How does molecular packing influence device performance?
Supramolecular Chemistry Tecton for the design of hydrogen-bonded networks, gels, or co-crystals. What supramolecular synthons can be formed? Can self-assembly be controlled by external stimuli?
Porous Materials Monomer for microporous polymers for gas storage or separation. What is the porosity and surface area of polymers derived from this monomer? What is their selectivity for different gases?

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